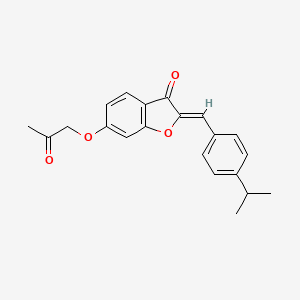

![molecular formula C6H16N4S B2425233 3-Amino-1-[3-(dimethylamino)propyl]thiourea CAS No. 27421-74-5](/img/structure/B2425233.png)

3-Amino-1-[3-(dimethylamino)propyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

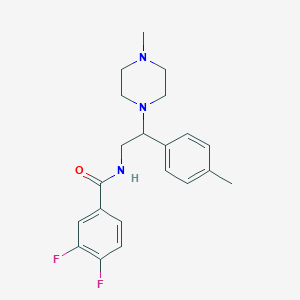

“3-Amino-1-[3-(dimethylamino)propyl]thiourea” is a chemical compound with the molecular formula C6H16N4S and a molecular weight of 176.28 . It is used in various applications, including the functionalization of pharmacologically active medicinally important compounds .

Synthesis Analysis

The synthesis of “3-Amino-1-[3-(dimethylamino)propyl]thiourea” can be achieved from (3-ISOTHIOCYANATO-PROPYL)-DIMETHYL-AMINE . The synthesis process involves specific reaction conditions, including the use of hydrazine in methanol for 24 hours at ambient temperature .Molecular Structure Analysis

The InChI code for “3-Amino-1-[3-(dimethylamino)propyl]thiourea” is 1S/C6H16N4S/c1-10(2)5-3-4-8-6(11)9-7/h3-5,7H2,1-2H3,(H2,8,9,11) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

“3-Amino-1-[3-(dimethylamino)propyl]thiourea” can participate in various chemical reactions. For instance, it can react with carboxyl groups in proteins, as indicated by the use of similar compounds in amidation crosslinking reactions .Physical And Chemical Properties Analysis

“3-Amino-1-[3-(dimethylamino)propyl]thiourea” is a powder with a melting point of 74-75°C . It has a density of 1.094±0.06 g/cm3 .Applications De Recherche Scientifique

1. Synthesis of Glycyrrhizic Acid Amino-Acid Conjugates The compound is used in the synthesis of glycyrrhizic acid amino-acid conjugates . Glycyrrhizic acid is a leading natural glycoside with potential as a medicine for developing new immunomodulators and antiviral agents . The compound is used to activate the carboxylic acids of glycyrrhizic acid, which then react with an amine to form the conjugates .

Preparation of Antibodies

The compound is used in the preparation of antibodies, specifically immunoconjugates . Immunoconjugates are antibodies that have been engineered to carry a payload, such as a radioactive isotope or a toxin . They are used in targeted therapies for diseases like cancer .

Preparation of Cabergoline

The compound is used in the preparation of cabergoline . Cabergoline is a dopamine receptor agonist used to treat Parkinson’s syndrome .

Radical Copolymerizations

The compound is used in radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . These copolymers are effective dispersant viscosity modifiers for lubricating oils .

Synthesis of 3′-Amino-3′-Deoxyadenosine-5′-Di- and Triphosphates

The compound is used in the synthesis of 3′-amino-3′-deoxyadenosine-5′-di- and triphosphates . These modified nucleotides can be used in various biochemical applications, including the study of DNA-protein interactions .

Synthesis of Amino-Acid Conjugates

The compound is used in the synthesis of amino-acid conjugates . These conjugates have a wide range of applications, including drug delivery and the study of protein function .

Safety and Hazards

“3-Amino-1-[3-(dimethylamino)propyl]thiourea” is classified as hazardous. It has been associated with various hazard statements, including H301, H311, H315, H319, H335, and H411 . These statements indicate that the compound is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

1-amino-3-[3-(dimethylamino)propyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4S/c1-10(2)5-3-4-8-6(11)9-7/h3-5,7H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEIJHOUKWLPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[3-(dimethylamino)propyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

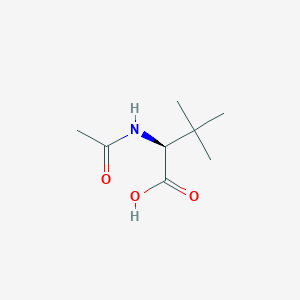

![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)